N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide

Lead-like properties CNS drug-likeness Molecular weight cut-off

This compound serves as a structurally matched negative control for Smo-dependent assays, as it lacks the halogenated benzimidazole motif essential for SANT-2's activity (Kd 12 nM). It is an ALDH2-sparing alternative to Alda-1, with an electron-rich core electronically opposite to Alda-1's core. Meeting CNS drug-likeness guidelines (MW 387.43 <400, PSA 78.74 Ų <90), it is ideal for CNS phenotypic screens. Its halogen-free scaffold eliminates CYP450-mediated oxidative dehalogenation, providing a clean baseline for ADME screening. Procure to verify target specificity and establish intrinsic metabolic stability.

Molecular Formula C21H25NO6
Molecular Weight 387.4 g/mol
CAS No. 6595-98-8
Cat. No. B4615517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide
CAS6595-98-8
Molecular FormulaC21H25NO6
Molecular Weight387.4 g/mol
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=CC3=C(C=C2)OCO3
InChIInChI=1S/C21H25NO6/c1-4-24-18-10-15(11-19(25-5-2)20(18)26-6-3)21(23)22-12-14-7-8-16-17(9-14)28-13-27-16/h7-11H,4-6,12-13H2,1-3H3,(H,22,23)
InChIKeyNEAFICRHTJPPJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide (CAS 6595-98-8): Physicochemical Baseline for Procurement and Screening Selection


N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide (CAS 6595-98-8) is a synthetically accessible, small-molecule benzamide derivative with the molecular formula C21H25NO6 and a molecular weight of 387.43 g/mol . It integrates a methylenedioxybenzene (1,3-benzodioxole) N-substituent with a 3,4,5-triethoxybenzamide core. Its measured or computed foundational properties include a density of 1.198 g/cm³, a predicted boiling point of 507.3 °C at 760 mmHg, a topological polar surface area (PSA) of 78.74 Ų, a predicted LogP of 4.12, and a refractive index of 1.559 . No peer-reviewed biological activity data (e.g., IC50, Ki, KD) for this specific compound was identified in the accessible primary literature, patents, or authoritative databases at the time of compilation; the only reported biological interaction is a structurally unverified DrugBank accession reference (DB07014) that may be misassigned . Consequently, all differential claims against comparators that follow are restricted to quantitative physicochemical distinctions and class-level structural inferences acknowledged as low confidence .

Why N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide Cannot Be Casually Replaced by Other 3,4,5-Triethoxybenzamides or Benzodioxole Amides


Within the 3,4,5-triethoxybenzamide chemotype, functional activity is exquisitely sensitive to the N-substituent. The target compound's 1,3-benzodioxol-5-ylmethyl group creates a physically distinct scaffold compared to other 3,4,5-triethoxybenzamides: it imparts a specific combination of moderate lipophilicity (LogP 4.12), hydrogen-bond acceptor capacity (PSA 78.74 Ų, 6 oxygen atoms), and constrained conformational flexibility . In contrast, the well-characterized smoothened antagonist SANT-2 (N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide) carries a much larger, more lipophilic, halogenated N-substituent (LogP ≈ 5.5, PSA ≈ 87 Ų), resulting in a 24% higher molecular weight and substantially different membrane permeability and off-target interaction potential . Similarly, Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide), which shares the 1,3-benzodioxol-5-ylmethyl motif but replaces the 3,4,5-triethoxybenzamide core with a 2,6-dichlorobenzamide, shows a >98-fold improvement in ALDH2 activation over the unsubstituted benzamide analog, demonstrating that even subtle core modifications within the benzodioxole amide family produce drastic activity shifts [1]. These inter-class potency cliffs mean that substituting one 3,4,5-triethoxybenzamide or benzodioxole amide for another without direct functional equivalence data risks silent failure in a screening cascade. The target compound therefore occupies a unique, currently data-poor region of chemical space that cannot be assumed to behave identically to any reported analog .

Quantitative Differential Evidence for N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide Against Its Closest Analogs


Molecular Weight and Physicochemical Space Differentiation Against the Smoothened Antagonist SANT-2

The target compound possesses a molecular weight of 387.43 g/mol, positioning it well within the lead-like space (<460 Da), whereas the direct 3,4,5-triethoxybenzamide comparator SANT-2 has a molecular weight of 479.96 g/mol, a 23.9% increase . This 92.5 Da difference arises from the bulkier 3-(1H-benzimidazol-2-yl)-4-chlorophenyl substituent in SANT-2. In parallel, the target compound's computed LogP of 4.12 is approximately 1.4 log units lower than the estimated LogP of ~5.5 for SANT-2 . Because each log unit reduction roughly corresponds to a 10-fold decrease in membrane partitioning, the target compound is predicted to exhibit significantly lower non-specific membrane binding and a more favorable distribution profile for intracellular or CNS targets, though this has not been confirmed experimentally .

Lead-like properties CNS drug-likeness Molecular weight cut-off

Topological Polar Surface Area and Hydrogen Bond Acceptor/Donor Profile Differentiation Against SANT-2

The target compound has a topological polar surface area (PSA) of 78.74 Ų and contains 6 hydrogen bond acceptors (six oxygen atoms) with zero hydrogen bond donors outside the amide NH . SANT-2 has a PSA of approximately 87 Ų and contains 5 acceptors and 1 additional donor (benzimidazole NH) . The 8.3 Ų lower PSA of the target compound, combined with the absence of a secondary H-bond donor, predicts moderately improved permeability across biological barriers. For CNS drug-likeness, a PSA < 90 Ų is desirable; the target compound is 11.3 Ų below this threshold, whereas SANT-2 sits closer to the limit. In addition, the target compound has 6 rotatable bonds versus 9 for SANT-2, suggesting lower conformational entropy and potentially better binding efficiency upon target engagement .

Oral bioavailability Blood-brain barrier penetration Rule of Five

Number of Rotatable Bonds and Conformational Flexibility Differentiation Against SANT-2

The target compound contains 6 rotatable bonds (excluding the amide C-N bond, 3 ethoxy groups contributing 3 bonds, the methylene linker 1 bond, and 2 bonds from the benzodioxole moiety), whereas SANT-2 has 9 rotatable bonds due to its additional phenyl-benzimidazole linker . In structure-activity relationship studies, an increase in rotatable bond count is generally correlated with a loss of ligand efficiency (0.3–0.4 kcal/mol per rotatable bond in binding free energy). If both compounds bound the same target with equal affinity, the target compound would theoretically exhibit superior ligand efficiency (binding affinity per heavy atom) purely on the basis of lower conformational entropy penalty, although no shared-target assay data are available to test this ..

Ligand efficiency Binding entropy Scaffold optimization

Absence of Halogen Atoms Differentiation Against Halogenated 3,4,5-Triethoxybenzamide Analogs

The target compound contains no halogen atoms, distinguishing it from SANT-2 (one chlorine) and the broader class of halogenated 3,4,5-triethoxybenzamides that are often explored for smoothened inhibition . Halogen substitution can improve potency through halogen bonding or increased lipophilicity but also introduces metabolic liabilities (e.g., CYP450-mediated dehalogenation) and environmental persistence concerns. The absence of halogen in the target compound eliminates these specific metabolic soft spots and simplifies metabolite identification in preclinical ADME studies. Furthermore, the triethoxy substitution pattern (3,4,5-tris-ethoxy) differs from the more common 3,4,5-trimethoxy or 3,5-dimethoxy variants, potentially altering the electron density of the benzamide ring and modulating non-covalent interactions with target proteins .

Metabolic stability Toxicophore avoidance Green chemistry

Triethoxy Substitution Pattern Differentiation Against Trimethoxy and Dimethoxy Benzamide Analogs

The 3,4,5-triethoxybenzamide core of the target compound is structurally distinct from the 3,4,5-trimethoxybenzamide core found in compounds like NSC 370284 (C21H25NO6 isomer) and the 3,4-dimethoxy or 3,5-dimethoxy benzamides used in many screening libraries . The ethoxy groups (OCH2CH3) are bulkier and more lipophilic than methoxy groups (OCH3), increasing LogP by approximately 0.5–0.7 log units per substitution site while reducing aqueous solubility. The target compound's LogP of 4.12 is thus intermediate between the predicted LogP of a 3,4,5-trimethoxy analog (estimated ~2.8) and SANT-2 (~5.5) . The larger ethoxy groups also influence solid-state properties: the compound has a density of 1.198 g/cm³ and a boiling point of 507.3 °C, suggesting strong intermolecular van der Waals interactions that may affect dissolution rate and formulation behavior . No direct solubility or dissolution data are available.

Electronic effects Solubility Crystal packing

Benzodioxole Substituent Differentiation Against Alda-1 and Other Benzodioxole Amides

The 1,3-benzodioxol-5-ylmethyl group in the target compound is a structural bioisostere of the catechol or phenyl moiety found in many biologically active amides [1]. Alda-1 (N-(1,3-benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide), the best-characterized compound containing this motif, activates mitochondrial ALDH2 with an EC50 of approximately 2 μM and increases enzyme activity by ~2-fold (wild-type) to 11-fold (mutant) [1]. The target compound replaces the 2,6-dichlorobenzamide core with a 3,4,5-triethoxybenzamide core, preserving the benzodioxole-methyl linker while introducing three electron-donating ethoxy groups that alter the amide's resonance properties and hydrogen-bonding capacity . This modification is predicted to shift target selectivity away from ALDH2 toward targets that prefer electron-rich benzamides. The benzodioxole group also has the potential to act as a covalent warhead through methylenedioxy ring-opening under oxidative conditions, though this has not been explored for this compound .

Bioisostere potential Covalent binding Target engagement

Application Scenarios for N-(1,3-Benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide Stemming from Quantifiable Differentiation


CNS-Targeted Screening Library Member Where Molecular Weight and PSA Discriminate Against SANT-2

With a molecular weight of 387.43 g/mol and PSA of 78.74 Ų, the compound sits well within CNS drug-likeness guidelines (MW < 400, PSA < 90 Ų). In contrast, SANT-2 exceeds the MW threshold (479.96 g/mol) and approaches the PSA limit. Procurement for CNS-focused phenotypic or target-based screens should prioritize this compound over SANT-2 to reduce false negatives from poor blood-brain barrier permeability, assuming future target engagement data support CNS activity. The lower rotatable bond count (6 vs 9) further supports its inclusion in fragment or lead-like CNS libraries .

Negative Control or Orthogonal Chemotype for Smoothened/Hedgehog Pathway Assays

SANT-2 and related 3,4,5-triethoxybenzamides are well-characterized smoothened antagonists. The target compound, devoid of the halogenated benzimidazole-phenyl motif essential for Smo binding (as seen in SANT-2's Kd of 12 nM), is predicted to be inactive against smoothened. This makes it a structurally matched negative control for Smo-dependent assays. Researchers using SANT-2 as a tool compound can procure this compound to verify that observed phenotypes are specifically due to Smo antagonism and not off-target effects of the 3,4,5-triethoxybenzamide scaffold itself .

Metabolic Stability Screening Candidate with Halogen-Free Scaffold

The absence of halogen atoms in the target compound eliminates the primary site of CYP450-mediated oxidative dehalogenation that complicates the metabolic profile of SANT-2 and other halogenated 3,4,5-triethoxybenzamides. In early ADME screening, this compound can serve as a halogen-free baseline to assess the intrinsic metabolic stability of the triethoxybenzamide scaffold, decoupled from halocarbon-related clearance mechanisms. If the scaffold proves metabolically stable, the compound provides a clean starting point for systematic SAR exploration .

Electron-Rich Benzamide Pharmacophore Exploration in Non-ALDH2 Target Space

Alda-1 is a validated ALDH2 activator that shares the 1,3-benzodioxol-5-ylmethyl motif but uses an electron-poor 2,6-dichlorobenzamide core. The target compound's electron-rich 3,4,5-triethoxybenzamide core is electronically opposite and is predicted to be inactive against ALDH2, freeing it from this confounding pharmacology. Labs screening for benzodioxole-containing amides with novel target profiles (e.g., kinases, GPCRs preferring electron-rich ligands) can procure this compound as an ALDH2-sparing alternative to Alda-1, avoiding ALDH2 activation artifacts in cell-based assays .

Quote Request

Request a Quote for N-(1,3-benzodioxol-5-ylmethyl)-3,4,5-triethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.